molecular formula C14H16N4O3 B15118213 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide

2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide

Cat. No.: B15118213
M. Wt: 288.30 g/mol
InChI Key: CVYRVUMDOFGNAN-UHFFFAOYSA-N
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Description

2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This specific compound features a pyrimidine ring and a benzoxazole ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 4-methyl-6-oxo-1,6-dihydropyrimidine and 4,5,6,7-tetrahydro-2,1-benzoxazole. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and properties.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other biomolecules that mediate its effects. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide: Lacks the benzoxazole ring.

    N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide: Lacks the pyrimidine ring.

Uniqueness

The uniqueness of 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide lies in its combined structure, which imparts distinct chemical and biological properties not found in its individual components.

Properties

Molecular Formula

C14H16N4O3

Molecular Weight

288.30 g/mol

IUPAC Name

2-(4-methyl-6-oxopyrimidin-1-yl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide

InChI

InChI=1S/C14H16N4O3/c1-9-6-13(20)18(8-15-9)7-12(19)16-14-10-4-2-3-5-11(10)17-21-14/h6,8H,2-5,7H2,1H3,(H,16,19)

InChI Key

CVYRVUMDOFGNAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C=N1)CC(=O)NC2=C3CCCCC3=NO2

Origin of Product

United States

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